Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
- The compound’s structure consists of a pyrazole core (a five-membered heterocyclic ring containing two nitrogen atoms) substituted with a chlorobenzyl group at one position and a methyl ester group at another.
- The presence of the benzyl group adjacent to the pyrazole ring makes it a benzylic compound, which influences its reactivity.
Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: is a chemical compound with the molecular formula CHClNO. It combines a pyrazole ring, a nitro group, and an ester functionality.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Reagents and Conditions:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug candidate, it would interact with specific molecular targets (e.g., enzymes, receptors) and modulate biological pathways.
Comparison with Similar Compounds
- Similar compounds include other benzylic derivatives, such as alkylbenzenes and substituted pyrazoles.
- The uniqueness of Methyl 1-(2-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate lies in its specific substitution pattern and potential applications.
Remember that this compound’s properties and applications may continue to evolve as scientific research progresses.
Properties
Molecular Formula |
C12H10ClN3O4 |
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Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-4-2-3-5-9(8)13/h2-6H,7H2,1H3 |
InChI Key |
FJXIEFSJLOUMKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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